molecular formula C14H11NO3 B1237902 Lansine

Lansine

Cat. No. B1237902
M. Wt: 241.24 g/mol
InChI Key: INFFNJXOAJWVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lansine is a member of carbazoles. It has a role as a metabolite.

Scientific Research Applications

Antileishmanial Applications

Lansine analogues have shown potential as antileishmanial agents. A study by Pieroni et al. (2012) revealed that certain structural modifications of lansine-derived carbazoles enhanced their activity against Leishmania donovani, the causative agent of leishmaniasis. This opens avenues for further development of lansine as a pharmacophore in treating leishmaniasis.

Lantibiotic Applications

Lansine is closely related to the study and development of lantibiotics, a class of antimicrobial peptides. Studies on lantibiotics like nisin have shown their potential in various applications:

  • Food Preservation : Lantibiotics like nisin have been used as food preservatives due to their antimicrobial properties against Gram-positive bacteria, as discussed in research by Healy et al. (2013) and Shin et al. (2015).

  • Antimicrobial Activity : The mode of action and the structural characteristics of lantibiotics have been a subject of study, providing insights into their antimicrobial mechanisms as outlined by McAuliffe et al. (2001) and Lubelski et al. (2008).

  • Nano-Engineering for Broader Spectrum : The modification of lantibiotics, like nisin, to extend their spectrum to Gram-negative bacteria, as explored by Vukomanović et al. (2017), indicates the potential for broader applications in antimicrobial resistance.

  • Engineering of Lantibiotics : Genetic code expansion to create new-to-nature lantibiotics, as researched by Karbalaei-Heidari & Budisa (2020), shows the potential for developing novel antimicrobials against resistant bacteria.

properties

Product Name

Lansine

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde

InChI

InChI=1S/C14H11NO3/c1-18-9-2-3-12-11(5-9)10-4-8(7-16)14(17)6-13(10)15-12/h2-7,15,17H,1H3

InChI Key

INFFNJXOAJWVCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lansine
Reactant of Route 2
Lansine
Reactant of Route 3
Reactant of Route 3
Lansine
Reactant of Route 4
Lansine
Reactant of Route 5
Reactant of Route 5
Lansine
Reactant of Route 6
Reactant of Route 6
Lansine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.